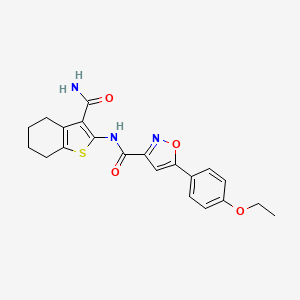

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Description

N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a fused tetrahydrobenzothiophene core substituted with a carbamoyl group at position 2. This moiety is linked via an amide bond to a 1,2-oxazole ring bearing a 4-ethoxyphenyl substituent at position 3.

Properties

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-2-27-13-9-7-12(8-10-13)16-11-15(24-28-16)20(26)23-21-18(19(22)25)14-5-3-4-6-17(14)29-21/h7-11H,2-6H2,1H3,(H2,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWKZJJNOCJLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

Formation of the Benzothiophene Core: This step involves the cyclization of a suitable thiophene precursor with an appropriate reagent to form the benzothiophene ring.

Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with a carbamoyl chloride or isocyanate under basic conditions.

Synthesis of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an α-haloketone and an amide.

Coupling of the Benzothiophene and Oxazole Moieties: The final step involves coupling the benzothiophene and oxazole intermediates under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbamoyl group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer and bacterial infections.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Analogous Compounds

Key Observations:

- Electronic Effects: The 4-ethoxyphenyl group in the target compound donates electrons via the ethoxy moiety, contrasting with the electron-withdrawing 2-chlorophenyl group in and . This difference may alter binding affinity in target proteins .

- Functional Group Impact: Replacing the carbamoyl group with a cyano group () reduces hydrogen-bonding capacity but may enhance metabolic stability due to decreased susceptibility to hydrolysis .

Physicochemical and Analytical Comparisons

Table 2: HPLC Retention Times and Molecular Weights

| Compound | HPLC Retention Time (Method B) | Molecular Weight | Reference |

|---|---|---|---|

| Target Compound | Not reported | 424.49 | N/A |

| D78 | 2.89 min | 293.08 | |

| B105 | 2.17 min | 295.06 |

Analysis:

- The longer retention time of D78 (2.89 min) compared to B105 (2.17 min) suggests higher hydrophobicity, likely due to the tetrahydrobenzothiophene core versus a thiazolidinone system in B105 .

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that exhibits various biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-tuberculosis and anti-cancer research.

The compound's molecular formula is with a molecular weight of approximately 447.57 g/mol. Its structure features a benzothiophene moiety and an oxazole ring, which are known for their biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C24H21N3O2S |

| Molecular Weight | 447.57 g/mol |

| CAS Number | 353790-05-3 |

| LogP | 4.173 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds often exhibit significant antimicrobial properties. In particular, studies have shown that oxazole-containing compounds can effectively target bacterial strains such as Mycobacterium tuberculosis. The activity of similar compounds has been evaluated with Minimum Inhibitory Concentration (MIC) values indicating promising results against various pathogens .

Anti-Cancer Properties

The compound's potential as an anti-cancer agent has been explored through various in vitro assays. For instance, compounds with similar structural features have demonstrated moderate to good cytotoxicity against cancer cell lines like HCT-116. The presence of specific functional groups within the oxazole and benzothiophene structures is believed to enhance their interaction with biological targets involved in cancer progression .

Case Studies

- Anti-Tuberculosis Activity : A study evaluated a series of oxazole derivatives for their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to this compound showed MIC values comparable to established anti-tubercular drugs like Isoniazid (INH) .

- Cytotoxicity Assay : In a cytotoxicity assay performed on HCT-116 cell lines, several benzothiazole and oxazole derivatives were tested. The findings revealed that certain modifications to the structure enhanced cytotoxic effects significantly, suggesting a pathway for optimizing the compound's therapeutic index against cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The oxazole ring is known for its role in binding interactions that inhibit essential biological pathways in these cells. For example, docking studies have suggested that the compound may inhibit key enzymes involved in cell wall synthesis in bacteria and proliferation pathways in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.